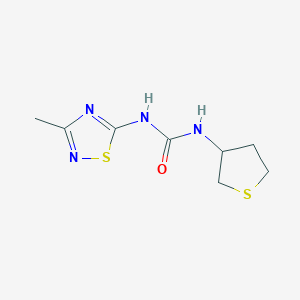![molecular formula C23H22N4O3 B5986892 5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine](/img/structure/B5986892.png)
5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a benzofuran moiety, a dimethoxyphenyl group, and a pyrrolidine ring, making it a unique and potentially useful molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrrolidine intermediates, followed by their coupling with the triazine core. Common reagents used in these reactions include:
- Benzofuran derivatives
- Dimethoxyphenyl derivatives
- Pyrrolidine derivatives
- Triazine precursors
Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine: shares structural similarities with other triazine derivatives, benzofuran compounds, and pyrrolidine-containing molecules.
Uniqueness
- The unique combination of benzofuran, dimethoxyphenyl, and pyrrolidine moieties in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development.
Conclusion
This compound is a complex and intriguing compound with potential applications in various scientific fields
Propriétés
IUPAC Name |
5-(1-benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-28-20-9-5-7-17(22(20)29-2)16-10-11-27(14-16)23-25-18(13-24-26-23)21-12-15-6-3-4-8-19(15)30-21/h3-9,12-13,16H,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNNGKMVUBPMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCN(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5986811.png)
![(3E)-1-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4-pyridin-3-yl-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B5986813.png)
![1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[[methyl(propan-2-yl)amino]methyl]piperidin-2-one](/img/structure/B5986816.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5986826.png)
![1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B5986831.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B5986847.png)

![3-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5986854.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5986863.png)
![2-(cyclopropylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986869.png)
![2-chloro-5-{[5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986876.png)


![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
